

### A Technical Guide to 2,5-Dimethoxy-4propylamphetamine (DOPR) from PiHKAL

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of **2,5-Dimethoxy-4- propylamphetamine** (DOPR), a psychedelic phenethylamine first synthesized and extensively documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story. This guide collates quantitative data, detailed experimental protocols for its synthesis and bioassay, and visual representations of its chemical synthesis and pharmacological context.

### **Core Compound Data**

The following tables summarize the essential quantitative information for DOPR as detailed by Alexander Shulgin and subsequent research.

Table 1: Chemical and Physical Properties

| Property          | Value                                              |
|-------------------|----------------------------------------------------|
| IUPAC Name        | 1-(2,5-dimethoxy-4-propylphenyl)propan-2-<br>amine |
| Molecular Formula | C14H23NO2                                          |
| Molar Mass        | 237.34 g/mol                                       |
| CAS Number        | 63779-88-4                                         |



Table 2: Dosage and Duration of Effects (as reported in PiHKAL)

| Parameter | Range         |
|-----------|---------------|
| Dosage    | 2.5 - 5 mg    |
| Duration  | 20 - 30 hours |
| Onset     | Very slow     |

Table 3: Qualitative Commentary Summary (Shulgin's Bioassays)

| Trial Dosage (mg) | Subjective Effects                                                                                                                                                                                                                                                                      |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2.5 mg            | Described as a "heavy duty psychedelic" with strong and undeniable visual effects. Included reports of closed-eye imagery and significant changes in thinking. The experience was noted to have a very slow onset and a prolonged duration, coupled with insomnia and sleep disruption. |
| 5.0 mg            | Not explicitly detailed in publicly available excerpts of PiHKAL, but the effects are expected to be an intensification of the 2.5 mg experience.                                                                                                                                       |

### **Experimental Protocols**

This section provides detailed methodologies for the chemical synthesis of DOPR as described by Alexander Shulgin, along with a standard protocol for a key preclinical bioassay used to assess its psychedelic potential.

## Synthesis of 2,5-Dimethoxy-4-propylamphetamine (DOPR)

The synthesis of DOPR from 2,5-dimethoxy-4-(n)-propylbenzaldehyde involves a two-step process: a Henry reaction to form the nitrostyrene intermediate, followed by a reduction to the



final amine.

Step 1: Synthesis of 2,5-dimethoxy-4-propyl-β-nitrostyrene

- Reactants:
  - 2,5-dimethoxy-4-(n)-propylbenzaldehyde: 13.0 g
  - Nitromethane: 100 mL
  - Anhydrous ammonium acetate: 1.3 g
- Procedure:
  - A solution of 13.0 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane was prepared.
  - 1.3 g of anhydrous ammonium acetate was added to the solution.
  - The mixture was heated at reflux for 1 hour.
  - The solvent and excess reactant were removed under vacuum, which resulted in the spontaneous crystallization of an orange solid.
  - The solid mass was collected with the aid of a small amount of methanol, filtered, and airdried.
- Yield: 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene.

Step 2: Reduction of 2,5-dimethoxy-4-propyl-β-nitrostyrene to **2,5-Dimethoxy-4- propylamphetamine** (DOPR)

- Reactants:
  - 2,5-dimethoxy-4-propyl-β-nitrostyrene: 7.5 g
  - o Lithium aluminum hydride (LAH): 2.2 g
  - Anhydrous tetrahydrofuran (THF): 200 mL



#### Procedure:

- A solution of 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene in anhydrous THF was prepared.
- This solution was added dropwise to a cooled and stirred solution of 2.2 g of LAH in 200 mL of anhydrous THF.
- The reaction mixture was maintained at a controlled temperature and stirred for a sufficient time to ensure complete reduction.
- The excess LAH was quenched by the cautious addition of water, followed by the addition of a sodium hydroxide solution to precipitate the aluminum salts.
- The resulting mixture was filtered, and the filtrate was dried over an anhydrous salt (e.g., magnesium sulfate).
- The solvent was removed under vacuum to yield the crude product.
- The final product, 2,5-Dimethoxy-4-propylamphetamine, can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride) and recrystallizing.

## Preclinical Bioassay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT<sub>2</sub>A receptor-mediated psychedelic effects in humans.

- Subjects:
  - Male C57BL/6J mice.
- Apparatus:
  - A magnetometer-based system to electronically record head movements. A small neodymium magnet is surgically attached to the cranium of the mice.
- Procedure:



- Following a recovery period of 1-2 weeks after magnet implantation, the mice are habituated to the testing environment.
- On the day of the experiment, mice are administered with either the vehicle control or varying doses of DOPR.
- Immediately after administration, the mice are placed in the recording chambers.
- Head movements are recorded for a specified period, typically 30-60 minutes.
- The recorded data is analyzed to identify and quantify the number of head twitches, which are characterized by rapid, side-to-side rotational head movements.
- Data Analysis:
  - The number of head twitches is counted for each animal.
  - Dose-response curves are generated to determine the median effective dose (ED<sub>50</sub>) for inducing the HTR.

# Pharmacological Bioassay: 5-HT<sub>2</sub>A Receptor Radioligand Binding Assay

This assay determines the binding affinity of DOPR for the serotonin 2A receptor.

- Materials:
  - Membrane preparation from cells expressing the human 5-HT<sub>2</sub>A receptor or from rat frontal cortex.
  - Radioligand: [3H]ketanserin.
  - Non-specific binding control: Unlabeled ketanserin or mianserin.
  - Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Procedure:



- In a 96-well plate, incubate the membrane preparation with [3H]ketanserin and varying concentrations of DOPR.
- "Total binding" wells contain the membrane, radioligand, and buffer.
- "Non-specific binding" wells contain the membrane, radioligand, and a high concentration of unlabeled ketanserin.
- The plate is incubated to allow binding to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
- The radioactivity on the filters is measured using a scintillation counter.
- Data Analysis:
  - Specific binding is calculated by subtracting non-specific binding from total binding.
  - The concentration of DOPR that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined.
  - The inhibition constant (K₁) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

#### **Visualizations**

The following diagrams illustrate the chemical synthesis workflow for DOPR and its pharmacological signaling pathway.





Click to download full resolution via product page

Caption: Chemical synthesis workflow for 2,5-Dimethoxy-4-propylamphetamine (DOPR).





Click to download full resolution via product page

Caption: Proposed signaling pathway of DOPR via the 5-HT2A receptor.

• To cite this document: BenchChem. [A Technical Guide to 2,5-Dimethoxy-4-propylamphetamine (DOPR) from PiHKAL]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12754582#alexander-shulgin-pihkal-2-5-dimethoxy-4-propylamphetamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com